molecular formula C17H18N2O3S B2449905 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime CAS No. 306979-79-3

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime

Cat. No.: B2449905
CAS No.: 306979-79-3
M. Wt: 330.4
InChI Key: PKSHAZPEPZTDMI-QGOAFFKASA-N
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Description

IUPAC Naming and Structural Features

The IUPAC name for this compound is (1E)-2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime . Key structural components include:

  • 2-Methyl-2-(phenylsulfanyl)propanal backbone : A branched aldehyde with a phenylsulfanyl (-SPh) substituent at the second carbon.
  • O-(4-Nitrobenzyl)oxime : A nitrobenzyl-protected oxime group derived from hydroxylamine and 4-nitrobenzyl chloride.
Functional Group Position Role in Reactivity
Phenylsulfanyl C2 Aromatic π-interactions, potential oxidation
Oxime C1 Tautomerism, nucleophilic substitution
Nitrobenzyl O-bound Electron-withdrawing, directing group

Historical Development and Discovery Timeline

While specific discovery dates are not documented in available literature, the compound’s synthesis aligns with mid-20th-century advances in oxime chemistry and nitrobenzyl protection strategies. Key synthetic milestones include:

  • Oximation of aldehydes : Hydroxylamine condensation with aldehydes became routine by the 1960s, enabling oxime formation.
  • Nitrobenzyl protection : Introduced in the 1970s for stabilizing oximes in multistep syntheses.
  • Phenylsulfanyl incorporation : Early 21st-century methods optimized sulfanyl group introduction via thiophenol alkylation.

Properties

IUPAC Name

(E)-2-methyl-N-[(4-nitrophenyl)methoxy]-2-phenylsulfanylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2,23-16-6-4-3-5-7-16)13-18-22-12-14-8-10-15(11-9-14)19(20)21/h3-11,13H,12H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSHAZPEPZTDMI-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-methyl-2-(phenylsulfanyl)propanal: This step involves the reaction of 2-methylpropanal with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide.

    Oximation: The resulting aldehyde is then reacted with hydroxylamine hydrochloride to form the oxime.

    Nitrobenzylation: Finally, the oxime is reacted with 4-nitrobenzyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Oxime-Specific Transformations

The oxime group participates in characteristic reactions:

Reaction TypeReagents/ConditionsProductsKey Observations
Hydrolysis H₂O/H⁺ (acidic) or OH⁻ (basic)2-Methyl-2-(phenylsulfanyl)propanalNitrobenzyl group remains intact
Reduction NaBH₄, LiAlH₄, or H₂/Pd-CPrimary amine derivative Selective reduction of C=N bond
Cycloaddition AlCl₃, ⁿBu₄N (low temp)α-Carbonyloxime intermediates Metal-mediated nitrosation

Mechanistic Notes :

  • Hydrolysis under acidic conditions generates the parent aldehyde via protonation of the oxime nitrogen.

  • Reduction with NaBH₄ proceeds via hydride attack at the imine carbon, yielding an amine .

Metal-Mediated Reactions

Transition metals facilitate unique transformations:

Reaction TypeReagents/ConditionsProductsKey Observations
Iron-Catalyzed Functionalization FePc, NaBH₄, ᵗBuONO (H₂ atmosphere)Aromatic ketoximes Styrene derivatives form oximes
Copper-Mediated Sulfonylation CuBr, R₃C₆H₄SO₂Na, ᵗBuONOα-Sulfonyl oximes Radical intermediates involved
Nickel-Promoted Oxidation NiCl₂, excess R₁CH₂C(R₂)=NOHVicinal dioxime complexes Hydroxylamine acts as nitrosation agent

Mechanistic Notes :

  • Iron catalysts enable H₂-driven reduction of nitro groups, forming reactive nitroso intermediates .

  • Copper stabilizes radical species during sulfonylation, with water contributing the oxime oxygen .

Nitrobenzyl Group Reactivity

The 4-nitrobenzyl moiety undergoes selective modifications:

Reaction TypeReagents/ConditionsProductsKey Observations
Nitro Reduction H₂/Pd-C, Fe/HCl4-Aminobenzyl-substituted oxime Retains sulfanyl and oxime groups
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Dinitrobenzyl derivativesLimited due to deactivating nitro group

Mechanistic Notes :

  • Nitro reduction proceeds via sequential electron transfer, forming an amine without disrupting the oxime .

Phenylsulfanyl Group Transformations

The sulfur center exhibits redox activity:

Reaction TypeReagents/ConditionsProductsKey Observations
Oxidation H₂O₂, mCPBASulfoxide or sulfone derivatives Stereoselectivity in sulfoxide formation
Nucleophilic Substitution RLi, Grignard reagentsThioether-functionalized oximesRequires deprotonation of S–H

Mechanistic Notes :

  • Oxidation with mCPBA generates sulfoxides via electrophilic oxygen transfer.

Key Research Findings

  • Industrial Scalability : Continuous flow reactors improve yield (>80%) and purity in oxime hydrolysis.

  • Biological Relevance : Metal complexes of this oxime show promise as enzyme inhibitors due to S/N chelation .

  • Stability : The nitrobenzyl group enhances thermal stability, enabling reactions at elevated temperatures .

This compound’s multifunctional design allows tailored modifications across its reactive sites, making it valuable in organic synthesis, catalysis, and medicinal chemistry. Further studies should explore its photochemical behavior and enantioselective applications.

Scientific Research Applications

Research indicates that compounds similar to 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime may exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in pharmaceuticals as antimicrobial agents .

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis, particularly in:

  • Synthesis of Oximes : The oxime functional group is crucial in organic chemistry for synthesizing various derivatives, including pharmaceuticals and agrochemicals .

Drug Development

The structural characteristics of this compound allow it to be explored in drug design:

  • Targeting Enzymes : Compounds with similar functionalities may interact with specific enzymes, making them candidates for developing enzyme inhibitors or modulators .

Case Studies

StudyFocusFindings
Zohra et al. (2020)Antimicrobial ActivityIdentified significant antibacterial activity in related compounds against Staphylococcus aureus and E. coli, indicating potential for further exploration in drug formulations .
Liu et al. (2020)Synthesis PathwaysDeveloped synthetic pathways for oxime derivatives, highlighting the efficiency of using compounds like this compound as intermediates .
MDPI Research (2025)Biological EvaluationEvaluated the biological activity of various oxime derivatives, noting the potential of compounds with phenyl and nitro groups to exhibit enhanced biological properties .

Mechanism of Action

The mechanism of action of 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The nitrobenzyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways.

Comparison with Similar Compounds

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime can be compared with similar compounds such as:

    2-methyl-2-(phenylsulfanyl)propanal oxime: Lacks the nitrobenzyl group, resulting in different chemical reactivity and biological activity.

    2-methyl-2-(phenylsulfanyl)propanal O-(4-methoxybenzyl)oxime:

    2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime: The presence of a chloro group affects the compound’s reactivity and potential use in various applications.

These comparisons highlight the unique features of this compound, particularly its redox properties and potential biological activity.

Biological Activity

Chemical Identity
2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime, with CAS No. 306979-79-3, is a compound characterized by its unique structure, which includes a phenylsulfanyl group, a nitrobenzyl group, and an oxime functional group. Its molecular formula is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, and it has a molecular weight of approximately 330.4 g/mol .

Synthesis
The synthesis of this compound typically involves three main steps:

  • Formation of 2-methyl-2-(phenylsulfanyl)propanal : This is achieved by reacting 2-methylpropanal with phenylsulfanyl chloride in the presence of a base.
  • Oximation : The aldehyde undergoes reaction with hydroxylamine hydrochloride to form the oxime.
  • Nitrobenzylation : Finally, the oxime is reacted with 4-nitrobenzyl chloride under basic conditions to yield the target compound.

Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme function and cellular signaling pathways. Specific mechanisms include:

  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, though specific targets remain to be fully elucidated .

Case Studies and Research Findings

  • Oxidative Stress Research : A study investigated the effects of this compound on oxidative stress markers in cellular models. Results indicated a significant reduction in reactive oxygen species (ROS), suggesting its potential as a therapeutic agent for diseases characterized by oxidative damage.
  • Enzyme Activity Assays : In vitro assays demonstrated that varying concentrations of the compound could modulate enzyme activity related to detoxification processes. The results showed a dose-dependent inhibition effect on specific cytochrome P450 enzymes, which are crucial for drug metabolism .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
2-methyl-2-(phenylsulfanyl)propanal oximeLacks nitrobenzyl groupLower reactivity and antioxidant potential
2-methyl-2-(phenylsulfanyl)propanal O-(4-methoxybenzyl)oximeContains methoxy groupDifferent enzyme inhibition profile
2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oximeContains chloro groupEnhanced reactivity due to electron-withdrawing nature

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the condensation of 2-methyl-2-(phenylsulfanyl)propanal with hydroxylamine to form the oxime intermediate. Use anhydrous ethanol as a solvent under reflux (70–80°C) for 4–6 hours.
  • Step 2 : Introduce the 4-nitrobenzyl group via nucleophilic substitution. Employ 4-nitrobenzyl bromide in the presence of a base like K₂CO₃ in DMF at 60°C for 12 hours .
  • Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Purify via column chromatography using gradient elution. Yield improvements (~65–75%) require strict moisture control and inert atmospheres (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Recommended Techniques :

  • NMR :
  • ¹H NMR : Look for the oxime proton (δ 8.2–8.5 ppm) and aromatic protons from the phenylsulfanyl (δ 7.3–7.6 ppm) and 4-nitrobenzyl groups (δ 8.1–8.3 ppm).
  • ¹³C NMR : Confirm the aldehyde carbon (δ ~200 ppm) conversion to oxime (δ ~150 ppm) .
  • IR : Key stretches include C=N (1630–1650 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Expect [M+H]⁺ peaks matching the molecular weight (C₁₇H₁₆N₂O₃S: 328.09 g/mol).

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic and steric effects influencing the reactivity of the oxime and nitrobenzyl groups?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-311G**) to map molecular orbitals and electrostatic potential surfaces. Analyze the oxime’s nucleophilicity and the nitro group’s electron-withdrawing effects .
  • Transition State Modeling : Simulate the nucleophilic substitution mechanism for 4-nitrobenzyl attachment. Compare activation energies under varying solvents (DMF vs. THF) .

Q. How might researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Troubleshooting :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile:water 60:40) to detect impurities (e.g., unreacted aldehyde or sulfanyl byproducts). Cross-reference with pharmacopeial impurity profiling methods .
  • Crystallization Studies : Recrystallize from ethanol/water mixtures. Compare DSC thermograms with NIST reference data to confirm polymorphic consistency .

Q. What experimental strategies can validate the stability of this oxime derivative under varying pH and temperature conditions?

  • Protocol :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 30 days. Monitor degradation via UV-Vis (λ = 270 nm for nitrobenzyl absorption) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify hydrolytic cleavage points (e.g., oxime or sulfanyl bonds) via LC-MS .

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